

(4-Methoxyphenyl)diphenylmethanol: A Technical Guide to its Synthesis and Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methoxyphenyl)diphenylmethanol

Cat. No.: B1213315

[Get Quote](#)

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of **(4-methoxyphenyl)diphenylmethanol**. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

(4-Methoxyphenyl)diphenylmethanol, also known as p-anisyldiphenylcarbinol, is a tertiary alcohol. Its structure features a central carbinol carbon bonded to two phenyl groups and one 4-methoxyphenyl group. While its initial discovery is not prominently documented in readily available literature, its synthesis falls under the well-established category of triaryl-substituted methanols. The primary and most logical route for its first synthesis, and for subsequent preparations, is through the Grignard reaction. This method remains a cornerstone of organic synthesis for the formation of carbon-carbon bonds and the generation of alcohols.

This guide will detail the prevalent synthetic methodology, provide key quantitative data, and present a generalized experimental protocol based on established chemical principles.

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative data for **(4-methoxyphenyl)diphenylmethanol**. This information is crucial for its identification, purification, and handling.

Property	Value	Reference
Molecular Formula	C ₂₀ H ₁₈ O ₂	[1]
Molecular Weight	290.36 g/mol	[1]
CAS Number	847-83-6	[1]
Appearance	White solid	
Melting Point	82 °C	
Boiling Point	452.2 ± 33.0 °C at 760 mmHg	
Purity	≥98% (Commercially available)	[1]
Topological Polar Surface Area (TPSA)	29.46 Å ²	[1]
logP	3.9794	[1]

Note: Spectroscopic data such as NMR, HPLC, and LC-MS are often available from commercial suppliers upon request.[\[2\]](#)

Synthesis of (4-Methoxyphenyl)diphenylmethanol

The most common and efficient method for the synthesis of **(4-methoxyphenyl)diphenylmethanol** is the Grignard reaction. This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. There are two primary conceptual pathways for this synthesis, both culminating in the same product after an acidic workup.

A Chinese patent describes a similar synthesis using lithium instead of magnesium.[\[3\]](#) The method involves reacting para-bromoanisole with metallic lithium to form an organolithium reagent, which then reacts with benzophenone.[\[3\]](#)

Synthetic Pathways

The two principal Grignard-based synthetic routes are:

- Route A: Reaction of phenylmagnesium bromide with 4-methoxybenzophenone.

- Route B: Reaction of 4-methoxyphenylmagnesium bromide with benzophenone.

Both routes are highly effective. The choice between them often depends on the commercial availability and cost of the starting materials.

Generalized Experimental Protocol (Based on Route B)

This protocol provides a detailed methodology for the synthesis of **(4-methoxyphenyl)diphenylmethanol** via the reaction of 4-methoxyphenylmagnesium bromide with benzophenone.

Materials:

- 4-Bromoanisole
- Magnesium turnings
- Iodine crystal (as an initiator)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Benzophenone
- Hydrochloric acid (HCl) or Ammonium chloride (NH₄Cl) solution (saturated)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Hexane or petroleum ether (for recrystallization)

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried in an oven to remove any traces of water. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
 - In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings.

- Add a small crystal of iodine.
- In the dropping funnel, place a solution of 4-bromoanisole in anhydrous diethyl ether or THF.
- Add a small amount of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming may be necessary.
- Once the reaction has initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 4-methoxyphenylmagnesium bromide.

- Reaction with Benzophenone:
 - Dissolve benzophenone in anhydrous diethyl ether or THF in a separate flask.
 - Cool the Grignard reagent solution in an ice bath.
 - Add the benzophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Workup and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will hydrolyze the magnesium alkoxide salt to the desired alcohol and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel. Separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.

- Combine the organic layers and wash them with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and ethyl acetate, to yield pure **(4-methoxyphenyl)diphenylmethanol** as a white solid.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **(4-methoxyphenyl)diphenylmethanol** via the Grignard reaction (Route B).

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **(4-methoxyphenyl)diphenylmethanol**.

Conclusion

(4-Methoxyphenyl)diphenylmethanol is readily synthesized via the Grignard reaction, a robust and versatile method in organic chemistry. This guide provides the essential technical information, including physicochemical data and a detailed experimental protocol, to aid researchers in the synthesis and handling of this compound. The provided workflow diagram offers a clear visual representation of the synthetic process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 847-83-6|(4-Methoxyphenyl)diphenylmethanol|BLD Pharm [bldpharm.com]
- 3. CN102219657A - Novel method for synthesizing 4-methoxyl phenyl diphenyl chloromethane - Google Patents [patents.google.com]
- To cite this document: BenchChem. [(4-Methoxyphenyl)diphenylmethanol: A Technical Guide to its Synthesis and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1213315#discovery-and-first-synthesis-of-4-methoxyphenyl-diphenylmethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com